molecular formula C11H13NO2 B1590418 (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid CAS No. 203645-40-3

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No. B1590418
M. Wt: 191.23 g/mol
InChI Key: SMWADGDVGCZIGK-ZJUUUORDSA-N
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Description

Pyrrolidine carboxylic acids, such as “(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid”, are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group . The “2S,5R” notation indicates the configuration of the chiral centers in the molecule .


Molecular Structure Analysis

The molecular structure of “(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid” would be expected to contain a pyrrolidine ring, a phenyl group, and a carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Pyrrolidine carboxylic acids can participate in a variety of chemical reactions. They can act as acids, donating a proton from the carboxylic acid group, or as bases, accepting a proton with the nitrogen atom in the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid” would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the configuration of the chiral centers, and the overall shape of the molecule .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid” and similar compounds could involve exploring their potential uses in various fields, such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWADGDVGCZIGK-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512173
Record name (5R)-5-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

CAS RN

203645-40-3
Record name (5R)-5-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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